1-Methyl-2-pyrrolidineethanol

Catalog No.
S750259
CAS No.
67004-64-2
M.F
C7H15NO
M. Wt
129.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Methyl-2-pyrrolidineethanol

CAS Number

67004-64-2

Product Name

1-Methyl-2-pyrrolidineethanol

IUPAC Name

2-(1-methylpyrrolidin-2-yl)ethanol

Molecular Formula

C7H15NO

Molecular Weight

129.2 g/mol

InChI

InChI=1S/C7H15NO/c1-8-5-2-3-7(8)4-6-9/h7,9H,2-6H2,1H3

InChI Key

FYVMBPXFPFAECB-UHFFFAOYSA-N

SMILES

CN1CCCC1CCO

Synonyms

N-METHYL-2-PYRROLIDINEETHANOL;2-(2-HYDROXYETHYL)-N-METHYL-PYRROLIDINE;2-(2-HYDROXYETHYL)-1-METHYLPYRROLIDINE;1-METHYL-2-PYRROLIDINEETHANOL;2-PYRROLIDINEETHANOL, 1-METHYL-;N-Methyl-2-hydroxy-ethylpyrrolidine;N-Methyl-2-ethanol-pyrrolidine;2-(1-methyl-

Canonical SMILES

CN1CCCC1CCO

Pharmaceutical intermediate:

1-MPE serves as a valuable building block for the synthesis of various pharmaceutical compounds, particularly those belonging to the class of heterocyclic compounds. These compounds often possess diverse biological activities and are explored for potential therapeutic applications [].

Here are some examples of drugs containing similar structures derived from 1-MPE:

  • Memantine: Used for the treatment of Alzheimer's disease and other neurodegenerative disorders [].
  • Donepezil: Another Alzheimer's disease medication [].
  • Rivastigmine: A medication for dementia and Alzheimer's disease [].

1-Methyl-2-pyrrolidineethanol is an organic compound with the molecular formula C7H15NOC_7H_{15}NO and a CAS number of 67004-64-2. It features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle, substituted with a methyl group and a hydroxyl group. This unique structure contributes to its properties and potential applications in various fields, particularly in pharmaceuticals.

Due to the presence of both the nitrogen atom in the pyrrolidine ring and the hydroxyl group. Key reactions include:

  • Nucleophilic Substitution: The nitrogen atom can act as a nucleophile, allowing for substitution reactions with alkyl halides.
  • Formation of Amides: The hydroxyl group can react with carboxylic acids to form amides under dehydration conditions.
  • Reduction Reactions: The compound can be reduced to yield secondary amines or alcohols depending on the reagents used .

The synthesis of 1-Methyl-2-pyrrolidineethanol can be achieved through several methods:

  • From Pyrrolidine Derivatives: One common method involves the reaction of pyrrolidine derivatives with methylating agents followed by reduction processes.
  • Using Ethylenediamines: Another approach includes the reaction of trans-3-hexenedioic acid with ethylenediamines, leading to the formation of the desired compound .
  • Reagents and Conditions: Typical reagents may include phosphonium salts and diethyl azodicarboxylate under solvent conditions like dichloromethane at ambient temperature, yielding moderate to good results .

1-Methyl-2-pyrrolidineethanol is primarily utilized as an intermediate in pharmaceutical synthesis. Its unique structure allows it to serve as a building block for various drugs, particularly those targeting central nervous system disorders. Additionally, it may find applications in agrochemicals and as a solvent in chemical processes due to its favorable properties .

Several compounds share structural similarities with 1-Methyl-2-pyrrolidineethanol, including:

Compound NameMolecular FormulaKey Features
1-Methyl-2-piperidinemethanolC7H15NOC_7H_{15}NOContains a piperidine ring; different cyclic structure
2-PyrrolidinoneC4H7NOC_4H_{7}NOA lactam derivative of pyrrolidine; lacks hydroxyl group
N-MethylpyrrolidinoneC6H13NOC_6H_{13}NOSimilar nitrogen functionality; different substituents

Uniqueness

1-Methyl-2-pyrrolidineethanol is unique due to its combination of a pyrrolidine ring with both methyl and hydroxyl substitutions, which provides distinct reactivity and potential biological activity compared to similar compounds. This structural arrangement enhances its utility as a pharmaceutical intermediate while differentiating it from other related compounds .

XLogP3

0.5

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

67004-64-2

Wikipedia

1-methyl-2-pyrrolidineethanol

Dates

Modify: 2023-08-15

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